molecular formula C7H12N2S B14395565 3-(Pyrrolidin-1-yl)prop-2-enethioamide CAS No. 89984-32-7

3-(Pyrrolidin-1-yl)prop-2-enethioamide

Cat. No.: B14395565
CAS No.: 89984-32-7
M. Wt: 156.25 g/mol
InChI Key: LVNYABBDCXDEJV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)prop-2-enethioamide is a sulfur-containing organic compound featuring a pyrrolidine moiety attached to a propenethioamide backbone. The thioamide group (–C(=S)–NH₂) distinguishes it from conventional amides, imparting unique electronic and steric properties.

Properties

CAS No.

89984-32-7

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-pyrrolidin-1-ylprop-2-enethioamide

InChI

InChI=1S/C7H12N2S/c8-7(10)3-6-9-4-1-2-5-9/h3,6H,1-2,4-5H2,(H2,8,10)

InChI Key

LVNYABBDCXDEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=CC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)prop-2-enethioamide typically involves the reaction of pyrrolidine with a suitable prop-2-enethioamide precursor. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the prop-2-enethioamide precursor under controlled conditions . The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-(Pyrrolidin-1-yl)prop-2-enethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the prop-2-enethioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrrolidin-1-yl)prop-2-enethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural motifs include the pyrrolidine ring and the thioamide group. Comparisons with related compounds reveal critical differences in reactivity, solubility, and bioactivity:

Compound Name Key Functional Groups Core Structure Notable Features
3-(Pyrrolidin-1-yl)prop-2-enethioamide Thioamide, pyrrolidine Propenethioamide Enhanced lipophilicity due to sulfur; potential for unique hydrogen bonding
3-(Pyridin-3-yl)prop-2-enamide Amide, pyridine Propenamide Higher water solubility compared to thioamide; common in kinase inhibitor scaffolds
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (Patent compound) Pyrazolopyrimidine, pyrrolidine Pyrazolo[1,5-a]pyrimidine TRK kinase inhibition; pyrrolidine optimizes binding to hydrophobic pockets
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Pyrrolidine, aldehyde, methoxy Pyridine Electrophilic aldehyde group facilitates conjugation; used in heterocyclic synthesis

Physicochemical Properties

  • logP and Solubility : Estimated logP values for 3-(Pyrrolidin-1-yl)prop-2-enethioamide are higher (~2.5) than its amide counterpart (~1.8), based on sulfur’s contribution to hydrophobicity. Aqueous solubility is expected to be lower (<1 mg/mL), necessitating formulation adjustments for bioavailability .
  • Thermal Stability : Thioamides generally exhibit lower thermal stability compared to amides due to weaker C=S bonds, which may influence storage and handling.

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